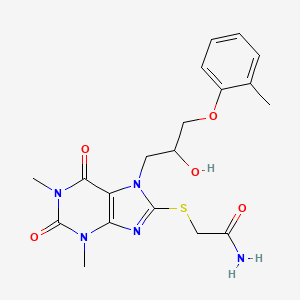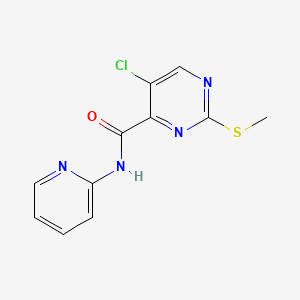![molecular formula C34H41NO9 B2833222 ethyl 4-[[6,7-dimethoxy-2-(3,4,5-triethoxybenzoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate CAS No. 449766-73-8](/img/structure/B2833222.png)
ethyl 4-[[6,7-dimethoxy-2-(3,4,5-triethoxybenzoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves reactions with amines and carboxylic acids or their derivatives1. For example, the reaction of a tetrahydropyran derivative with diethyl oxalate was used to synthesize a related compound1. The resulting product was then cyclized under Bischler–Napieralski reaction conditions to give a carbethoxy-substituted dihydroisoquinoline1.Molecular Structure Analysis
The molecular structure of a compound can often be determined by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, I couldn’t find any specific information on the molecular structure of the compound you’re asking about.Chemical Reactions Analysis
The chemical reactions that a compound can undergo are determined by its functional groups. Isoquinolines, for example, can undergo a variety of reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and reduction1.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and stability, can often be predicted based on its structure and the properties of similar compounds. However, without specific experimental data, these predictions may not be accurate.Scientific Research Applications
Dipolar Bent and Linear Acetylenes
The research on dipolar bent and linear acetylenes provides insights into the formation of mesomeric betaines through reactions involving ethynylquinoline and various bromobenzoates, including modifications to produce quinolinium salts and benzoates. These studies highlight the complex interactions and conformations within substituted acetylenes, which are pertinent to understanding the properties and reactions of related compounds such as ethyl 4-[[6,7-dimethoxy-2-(3,4,5-triethoxybenzoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate (A. Schmidt et al., 2016).
Synthesis of Tetrahydroisoquinoline Derivatives
The synthesis of tetrahydroisoquinoline derivatives from various starting materials, including benzyl benzoate derivatives, showcases methods to produce 6-oxoisoaporphine and tetrahydroisoindoloisoquinoline as main products. This synthesis process sheds light on the structural manipulations and potential applications of isoquinoline derivatives, closely related to the chemical structure and applications of the compound (E. Sobarzo-Sánchez et al., 2010).
Bis(Quinazolin)Disulfide Synthesis
Research into the synthesis of bis[4-oxo-3-(2-ethoxycarbonylphenyl)-3,4-dihydroquinazolin-2-yl]disulfide from reactions involving ethyl anthranilate and thiophosgene highlights the synthesis and characterization of complex quinazolin derivatives. These studies are relevant for understanding the chemical behavior and potential applications of quinazolin and isoquinolin derivatives in various fields (M. Rimaz et al., 2009).
Hydroxy-6H-Benzofuro Derivatives
The Michael addition and subsequent treatments leading to hydroxy-6H-benzofuro derivatives from methoxybenzoylacetates indicate the potential for synthesizing complex organic structures. These methodologies can be applied to design and synthesize derivatives of ethyl 4-[[6,7-dimethoxy-2-(3,4,5-triethoxybenzoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate for various scientific applications (H. Mcpherson & B. Ponder, 1976).
Safety And Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it is used. Proper handling and disposal procedures should always be followed to minimize risks.
Future Directions
The future directions for research on a compound depend on its properties and potential applications. For isoquinolines, ongoing research is focused on synthesizing new derivatives with various substituents, studying their properties, and exploring their potential uses in medicine and other fields1.
Please note that this is a general analysis and may not apply specifically to “ethyl 4-[[6,7-dimethoxy-2-(3,4,5-triethoxybenzoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate”. For a more accurate analysis, more specific information would be needed.
properties
IUPAC Name |
ethyl 4-[[6,7-dimethoxy-2-(3,4,5-triethoxybenzoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H41NO9/c1-7-40-30-18-24(19-31(41-8-2)32(30)42-9-3)33(36)35-16-15-23-17-28(38-5)29(39-6)20-26(23)27(35)21-44-25-13-11-22(12-14-25)34(37)43-10-4/h11-14,17-20,27H,7-10,15-16,21H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIWBTWCORAGUIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2CCC3=CC(=C(C=C3C2COC4=CC=C(C=C4)C(=O)OCC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H41NO9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
607.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-((6,7-dimethoxy-2-(3,4,5-triethoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-Amino-2-methylphenyl)-7-methoxyimidazo[1,2-a]pyridine-3-carboxamide;dihydrochloride](/img/structure/B2833141.png)
![tert-Butyl N-[(3S)-1-(quinazolin-4-yl)pyrrolidin-3-yl]carbamate](/img/structure/B2833142.png)
![8-chloro-3-(4-ethylphenyl)-N-(3-phenylpropyl)thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2833143.png)
![[1-(Difluoromethyl)benzimidazol-2-yl]methanamine;dihydrochloride](/img/structure/B2833144.png)
![2-(6-pyridin-4-ylpyridazin-3-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2833145.png)
![7-Methoxy-10H-thieno[3,2-a]carbazole](/img/structure/B2833146.png)
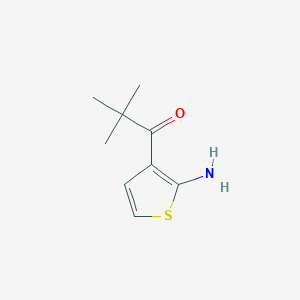
![6-[Methyl(phenylmethoxycarbonyl)amino]pyridine-3-carboxylic acid](/img/structure/B2833150.png)
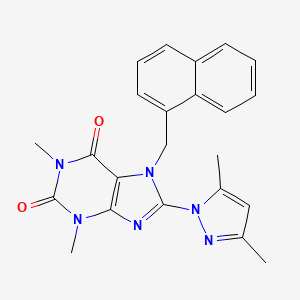
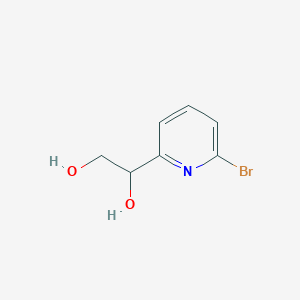
![1-[5-(Prop-2-enoylamino)pyridin-2-yl]piperidine-3-carboxamide](/img/structure/B2833153.png)
![4-[[(Z)-2-cyano-3-(4-methoxy-3-methylphenyl)prop-2-enoyl]amino]benzoic acid](/img/structure/B2833155.png)
